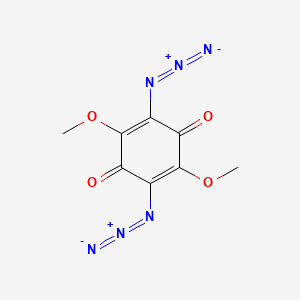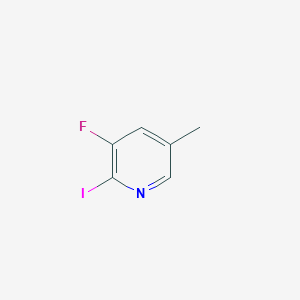
3-Fluoro-2-iodo-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-iodo-5-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5FIN It is a derivative of pyridine, where the hydrogen atoms at positions 3, 2, and 5 are replaced by fluorine, iodine, and methyl groups, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-iodo-5-methylpyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the halogenation of 5-methylpyridine followed by selective fluorination and iodination. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.
For example, a typical synthetic route may involve:
Halogenation: Bromination of 5-methylpyridine to form 3-bromo-5-methylpyridine.
Fluorination: Substitution of the bromine atom with a fluorine atom using a fluorinating agent such as tetra-n-butylammonium fluoride (TBAF).
Iodination: Introduction of the iodine atom at the 2-position using an iodinating reagent like iodine monochloride (ICl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-iodo-5-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like TBAF for fluorination and ICl for iodination.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted pyridines.
Aplicaciones Científicas De Investigación
3-Fluoro-2-iodo-5-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its biological activity.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-iodo-5-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity due to their electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-3-iodo-5-methylpyridine
- 2-Ethynyl-3-fluoro-5-methylpyridine
- 2-Chloro-4-iodo-5-methylpyridine
Uniqueness
3-Fluoro-2-iodo-5-methylpyridine is unique due to the specific arrangement of fluorine, iodine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The combination of fluorine and iodine atoms can enhance the compound’s reactivity and selectivity in chemical reactions, as well as its biological activity.
Propiedades
Fórmula molecular |
C6H5FIN |
|---|---|
Peso molecular |
237.01 g/mol |
Nombre IUPAC |
3-fluoro-2-iodo-5-methylpyridine |
InChI |
InChI=1S/C6H5FIN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 |
Clave InChI |
LVAVXBUDSTVRDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


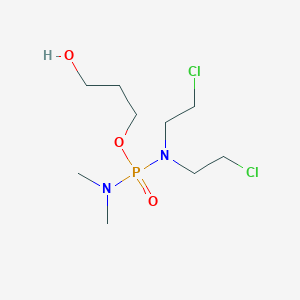
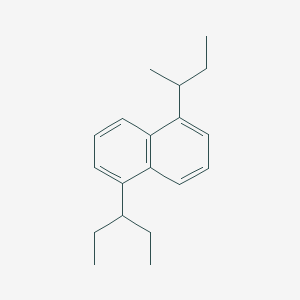
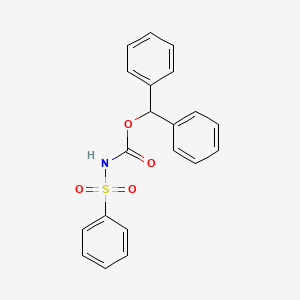
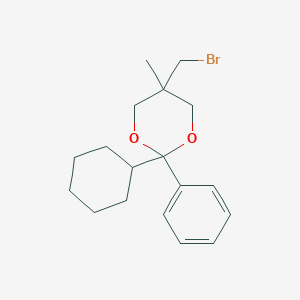

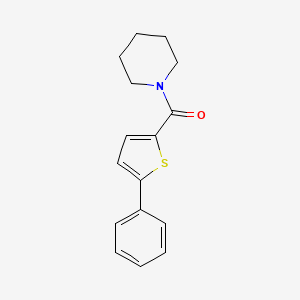
![tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13997527.png)
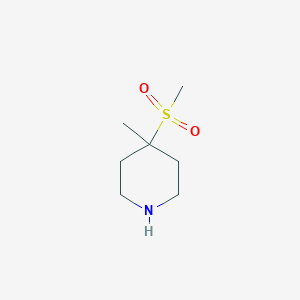
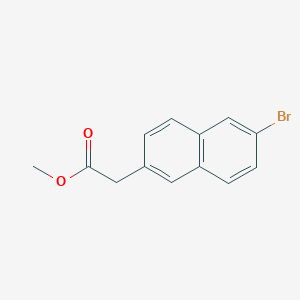
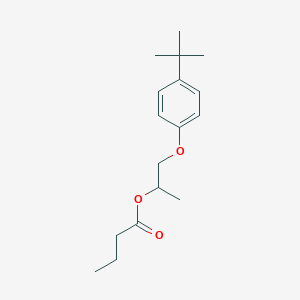
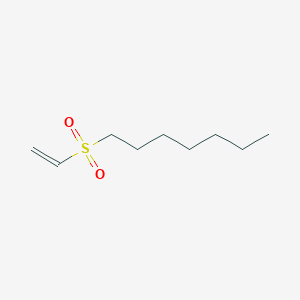
![Methyl 2-[4-[2-[4-(methoxycarbonylmethyl)phenyl]ethyl]phenyl]acetate](/img/structure/B13997551.png)
![4-[2-Ethyl-1-(4-hydroxyphenyl)butyl]phenol](/img/structure/B13997556.png)
